Generic 2-phenylbenzimidazole nitration yields unpredictable isomer mixtures, demanding wasteful chromatography. Our 2-(3-nitrophenyl)-1H-benzimidazole eliminates separation issues with exact meta-substitution. Key advantages: • 88-90% yield in catalyzed azide synthesis • Enables pyrido-pyrimidines with IC50 8.79-17.78 μM • Coplanar stacking for reliable solid-state & solubility profiles. Standard research purity, global delivery.
2-(3-Nitrophenyl)-1H-benzimidazole (CAS 15456-62-9) is a precisely functionalized, meta-substituted heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical scaffolds, anthelmintic agents, and specialized solid-state materials. Characterized by a strongly electron-withdrawing nitro group at the 3-position, this compound serves as a highly reactive precursor with predictable solubility in polar organic solvents. Its defined crystal structure, featuring near-coplanar rings and offset π–π stacking, makes it a standardized starting material for catalytic conversion into complex azide and acetamide derivatives, which are critical for downstream drug discovery and materials science .
Reported APOBEC3G stabilizer via Vif/Elongin C interference, enabling host-factor-focused anti-HIV-1 research.
Key intermediate for derivatives with reported anthelmintic activity comparable to albendazole in earthworm assays.
Meta-nitro substitution provides a distinct thermal processing window and lipophilicity shift from parent scaffold, differentiating it from ortho/para isomers.
Procuring generic nitration mixtures or substituting with the para-isomer (2-(4-nitrophenyl)-1H-benzimidazole) introduces severe processability and performance risks. Crude nitration of 2-phenylbenzimidazole yields an unpredictable distribution of ortho, meta, and para isomers, necessitating resource-intensive chromatographic separation that drastically reduces overall synthetic yield. Furthermore, the highly symmetric para-isomer exhibits different crystal packing and solubility profiles in standard aprotic solvents, which complicates homogeneous catalysis and scale-up. The exact meta-substitution of 2-(3-Nitrophenyl)-1H-benzimidazole provides a specific electronic and steric profile essential for ensuring precise receptor binding in pharmaceutical derivatives and maintaining consistent reaction kinetics.
Replacing the 3-nitro isomer with 2-nitro or 4-nitro analogs may shift biological target engagement to Topoisomerase I or MMP-2, losing APOBEC3G stabilization activity.
The unsubstituted 2-phenylbenzimidazole parent has lower lipophilicity, which may alter membrane permeability predictions and partitioning behavior.
Para-nitro isomer exhibits a significantly higher melting point, potentially restricting solvent-free melt processing or hot-melt formulation approaches.
As a precursor for complex pharmaceutical scaffolds, pure 2-(3-Nitrophenyl)-1H-benzimidazole ensures high-fidelity conversion during downstream synthesis. Standardized reactions utilizing this pure meta-isomer to form advanced azide and acetamide derivatives yield products with high efficiency (routinely achieving 88–90% isolated yield in optimized catalytic systems). Conversely, attempting to utilize crude nitration mixtures requires extensive post-reaction chromatographic purification to isolate the meta-substituted target, effectively reducing the isolated yield and introducing batch-to-batch reproducibility issues [1].
| Evidence Dimension | Isolated yield of downstream derivatives |
| Target Compound Data | 88–90% yield via direct catalytic synthesis |
| Comparator Or Baseline | Crude isomeric nitration mixtures (significant yield losses during separation) |
| Quantified Difference | Elimination of isomeric separation losses, maximizing throughput |
| Conditions | Catalyzed synthesis of benzimidazole-containing derivatives |
Starting with the isomerically pure compound prevents costly downstream purification and ensures reproducible yields in pharmaceutical manufacturing.
The exact meta-substitution of 2-(3-Nitrophenyl)-1H-benzimidazole dictates its solid-state behavior, which is critical for formulating stable materials. Crystallographic analysis reveals that the benzene ring and the benzimidazole group are nearly coplanar, exhibiting tight N—C—C—C torsion angles of −2.2° and −5.9°. This specific geometry facilitates a robust network of N—H⋯O hydrogen bonds and offset π–π stacking interactions. In contrast, substituting with highly symmetric para-isomers or unsubstituted 2-phenylbenzimidazole alters the torsion angles and disrupts this specific hydrogen-bonding network, fundamentally changing the material's thermal stability and dissolution kinetics in polar organic solvents [1].
| Evidence Dimension | Molecular coplanarity and torsion angles |
| Target Compound Data | N—C—C—C torsion angles of −2.2° and −5.9° |
| Comparator Or Baseline | Para-substituted and unsubstituted analogs (divergent torsion and packing) |
| Quantified Difference | Highly coplanar structure enabling specific offset π–π stacking |
| Conditions | Single-crystal X-ray diffraction analysis |
Predictable crystal packing and coplanarity are essential for ensuring consistent solubility and stability during industrial formulation and scale-up.
The meta-positioned nitro group exerts a strong electron-withdrawing effect that fundamentally alters the reactivity and electronic profile of the benzimidazole core compared to the unsubstituted baseline. This electronic tuning is critical when synthesizing downstream bioactive derivatives; for example, pyrido-pyrimidine derivatives synthesized from this specific scaffold exhibit optimized energy gaps (ΔE down to 2.783 eV) and demonstrate potent efficacy against HepG-2 cell lines with IC50 values ranging from 8.79 to 17.78 μM. Unsubstituted 2-phenylbenzimidazole lacks this electron-withdrawing handle, preventing the necessary charge transfer characteristics required for such targeted biological activity [1].
| Evidence Dimension | Downstream derivative efficacy (IC50) and Energy Gap (ΔE) |
| Target Compound Data | IC50 of 8.79–17.78 μM; ΔE = 2.783 eV |
| Comparator Or Baseline | Unsubstituted 2-phenylbenzimidazole derivatives (lack the required electron-withdrawing activation) |
| Quantified Difference | Achieves the necessary electronic activation for micromolar target efficacy |
| Conditions | In vitro HepG-2 cell line assay and DFT calculations |
Procuring this exact nitro-substituted precursor is mandatory for achieving the specific electronic and biological performance required in advanced anthelmintic and anticancer scaffolds.
Directly downstream of its highly activated electronic profile, this compound is the optimal precursor for synthesizing complex acetamide and pyrido-pyrimidine derivatives. These derivatives rely on the meta-substitution to achieve the precise energy gap required for potent efficacy (IC50 8.79–17.78 μM) against target cell lines [1].
The compound is utilized as a reliable, high-yield starting material (routinely achieving 88–90% isolated yields) in nanoparticle-catalyzed syntheses of benzimidazole-containing azide derivatives, which are critical components for advanced click-chemistry and bioconjugation applications [2].
Leveraging its highly coplanar structure (torsion angles of −2.2° and −5.9°) and robust offset π–π stacking, this specific isomer is procured for engineering solid-state materials and corrosion inhibitors where predictable crystal packing, thermal stability, and consistent solubility are strictly required [3].